
Jaspamycin
Vue d'ensemble
Description
Jaspamycin, également connu sous le nom de 7-CN-7-C-Ino, est un activateur puissant de la protéine kinase A (PKA). Il est dérivé de l'éponge marine Jaspis splendens et a montré une activité biologique significative, en particulier dans le domaine de la parasitologie. This compound est connu pour sa capacité à se lier au site régulateur de la PKA dans Trypanosoma brucei, un parasite protozoaire, ce qui en fait un composé précieux pour la recherche sur les maladies parasitaires .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction
La synthèse de Jaspamycin implique plusieurs étapes, en commençant par l'éponge marine Jaspis splendens. Le composé est extrait et purifié en utilisant diverses techniques chromatographiques. La voie de synthèse implique généralement les étapes suivantes :
Extraction : L'éponge marine est collectée et soumise à une extraction par solvant pour obtenir l'extrait brut.
Purification : L'extrait brut est purifié par chromatographie sur colonne, ce qui conduit à l'isolement de this compound.
Caractérisation : Le composé purifié est caractérisé à l'aide de techniques spectroscopiques telles que la résonance magnétique nucléaire (RMN) et la spectrométrie de masse (SM).
Méthodes de Production Industrielle
La production industrielle de this compound n'est pas bien documentée en raison de sa structure complexe et des défis associés à la synthèse à grande échelle. Les progrès de la biotechnologie et de la chimie des produits naturels marins pourraient ouvrir la voie à des méthodes de production plus efficaces à l'avenir.
Analyse Des Réactions Chimiques
Mechanism of Action
Jaspamycin targets MTA3, a key regulator in cancer progression. In HCC, MTA3 overexpression correlates with aggressive tumor behavior, making it a critical drug target. The compound’s inhibitory effects were validated through MTA3 knockdown experiments and MTA3 overexpression plasmid transfection in HepG2 and Hepa1-6 cell lines. Overexpression of MTA3 partially reversed this compound’s antiproliferative and antimigratory effects, confirming its direct interaction with MTA3 .
In Vitro Studies
-
Cell Viability : this compound significantly reduced viability in HepG2 and Hepa1-6 cells at concentrations ≤10 µM.
-
Migration Assays : The compound inhibited cell migration by ~70% at 5 µM, demonstrating anti-metastatic potential .
In Vivo Tumor Xenograft Model
-
Tumor Growth Inhibition : this compound-treated mice (n=5/group) showed reduced tumor volume compared to saline controls.
-
Dosage Calculation :
This formula was used to translate in vitro concentrations to in vivo doses .
Table 1: In Vitro Effects of this compound
Parameter | Observed Effect (HepG2/Hepa1-6 Cells) |
---|---|
IC₅₀ for Viability | ≤10 µM |
Migration Inhibition | ~70% at 5 µM |
MTA3 Overexpression Rescue | Partial reversal of antiproliferative effects |
Table 2: In Vivo Tumor Growth Inhibition
Group | Tumor Volume (mm³) | Inhibition (%) |
---|---|---|
Saline Control | 200–300 | — |
This compound | 100–150 | ~50 |
Table 3: Dosage Conversion Formula
Parameter | Value |
---|---|
Cell Dosage | µg/mL |
Mouse Fluid Intake | 5 mL/kg |
Animal Weight | 0.02 kg (e.g., mice) |
Research Implications
-
MTA3 as a Therapeutic Target : this compound’s specificity for MTA3 highlights its potential as a targeted therapy for HCC, a cancer type with limited treatment options.
-
Marine-Derived Compounds : The study underscores the bioactivity of marine natural products, offering new avenues for drug discovery.
-
Combination Therapy : Future studies could explore synergistic effects with existing HCC therapies to enhance efficacy.
Applications De Recherche Scientifique
Cancer Treatment
Mechanism of Action
Jaspamycin functions primarily as an inhibitor of MTA3, a protein implicated in the regulation of cancer cell proliferation and migration. Studies have shown that the inhibition of MTA3 by this compound leads to:
- Reduced Viability : this compound significantly decreases the viability of HCC cell lines such as HepG2 and Hepa1-6, as demonstrated through cell viability assays.
- Inhibition of Migration : Transwell assays revealed that this compound effectively reduces the migratory capacity of these cancer cells, indicating its potential role in preventing metastasis .
Case Studies
A recent study highlighted this compound's efficacy in inhibiting HCC by targeting MTA3. In vitro experiments demonstrated that this compound treatment resulted in reduced cell viability and migration in liver cancer cell lines. The study also utilized xenograft models to confirm these findings in vivo, showing significant tumor growth inhibition upon treatment with this compound .
Neurodegenerative Diseases
This compound has also been investigated for its effects on neurodegenerative conditions, particularly Parkinson's disease. Phenotypic screening of metabolites derived from Jaspis splendens indicated that this compound could exert beneficial effects on human olfactory neurosphere-derived cells from Parkinson's patients. This suggests potential neuroprotective properties that warrant further exploration .
Parasitology
In addition to its applications in oncology and neurology, this compound has shown promise in parasitology. It acts as a potent activator of protein kinase A (PKA) in Trypanosoma brucei, a protozoan parasite responsible for African sleeping sickness. By binding to the regulatory site of PKA, this compound induces a cascade of cellular events leading to the inhibition of parasite growth, making it a valuable compound for research into parasitic diseases .
Future Perspectives
The promising pharmacological properties of this compound suggest several avenues for future research:
- Clinical Trials : Given its efficacy against HCC and potential neuroprotective effects, clinical trials are necessary to evaluate the safety and effectiveness of this compound in human subjects.
- Mechanistic Studies : Further studies should focus on elucidating the precise molecular mechanisms through which this compound exerts its effects on cancer cells and parasites.
- Synthetic Modifications : Exploring synthetic derivatives of this compound could enhance its bioactivity and selectivity for specific targets.
Mécanisme D'action
Jaspamycin exerts its effects by binding to the regulatory site of protein kinase A (PKA) in Trypanosoma brucei. This binding activates PKA, leading to a cascade of cellular events that ultimately result in the inhibition of parasite growth. The molecular targets and pathways involved include the regulatory subunit of PKA and various downstream signaling molecules .
Comparaison Avec Des Composés Similaires
Composés Similaires
Jaspterin : Un dérivé de la ptérine isolé de Jaspis splendens avec des activités biologiques uniques.
Splendamide : Un alcaloïde bisindole de Jaspis splendens avec des propriétés chimiques distinctes.
Unicité de Jaspamycin
This compound est unique en raison de sa liaison spécifique au site régulateur de la PKA dans Trypanosoma brucei, ce qui le distingue des autres composés similaires. Sa puissante activité antiparasitaire et sa capacité à moduler la PKA en font un composé précieux pour la recherche sur les maladies parasitaires.
Activité Biologique
Jaspamycin is a marine-derived natural product isolated from the sponge Jaspis splendens, recognized for its significant biological activity, particularly in cancer treatment. This compound has garnered attention due to its ability to inhibit specific proteins involved in tumor progression and metastasis, notably metastasis-associated protein 3 (MTA3). Research has indicated that this compound may hold promise as a therapeutic agent against various cancers, especially hepatocellular carcinoma (HCC).
This compound functions primarily as an inhibitor of MTA3, a protein implicated in the regulation of cancer cell proliferation and migration. Studies have shown that the inhibition of MTA3 by this compound leads to:
- Reduced Viability : this compound significantly decreases the viability of HCC cell lines such as HepG2 and Hepa1-6, as demonstrated through cell viability assays.
- Inhibition of Migration : Transwell assays revealed that this compound effectively reduces the migratory capacity of these cancer cells, indicating its potential role in preventing metastasis.
In Vitro Findings
A series of experiments have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes key findings from these studies:
Study | Cell Line | Effect | Methodology |
---|---|---|---|
HepG2 | Decreased viability | CCK8 assay | |
Hepa1-6 | Reduced migration | Transwell assay | |
Various cancer cells | Cytotoxic effects observed | Phenotypic screening |
In Vivo Findings
In vivo studies involving nude mice bearing HCC xenografts demonstrated that treatment with this compound resulted in significant tumor reduction compared to control groups. The dosage was calculated based on prior in vitro experiments, ensuring effective administration without toxicity.
Additional Biological Activities
Beyond its anticancer properties, this compound exhibits a variety of other biological activities:
- Antimicrobial Activity : this compound has shown efficacy against bacterial and fungal strains, suggesting potential applications in infectious disease treatment.
- Anti-inflammatory Effects : Preliminary studies indicate that this compound may modulate inflammatory pathways, contributing to its overall therapeutic profile.
Case Study 1: Hepatocellular Carcinoma Treatment
A recent study focused on the role of MTA3 in HCC highlighted the effectiveness of this compound as a targeted therapy. By utilizing siRNA to knock down MTA3 expression, researchers observed enhanced sensitivity of HCC cells to this compound treatment, reinforcing the compound's potential as a strategic therapeutic agent.
Case Study 2: Broad Spectrum Anticancer Activity
In a broader analysis involving multiple cancer types, this compound was screened alongside other marine-derived compounds. It consistently demonstrated superior activity against various tumor types, particularly those with high MTA3 expression levels.
Future Directions and Research Implications
The promising results surrounding this compound's biological activity warrant further investigation into its pharmacokinetics and safety profile. Future research should focus on:
- Clinical Trials : Initiating clinical trials to assess the efficacy and safety of this compound in human subjects.
- Mechanistic Studies : Elucidating the precise molecular mechanisms by which this compound exerts its effects on cancer cells.
- Combination Therapies : Exploring the potential for this compound to be used in conjunction with existing cancer therapies for enhanced efficacy.
Propriétés
IUPAC Name |
7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O5/c13-1-5-2-16(10-7(5)11(20)15-4-14-10)12-9(19)8(18)6(3-17)21-12/h2,4,6,8-9,12,17-19H,3H2,(H,14,15,20)/t6-,8-,9-,12-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDKFLFSBDYEDO-WOUKDFQISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1C3C(C(C(O3)CO)O)O)N=CNC2=O)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=CNC2=O)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.